Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate
Description
Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate (CAS: 41598-57-6, molecular formula: C₁₁H₁₀ClNO₃) is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyridine ring system. The molecule contains a chlorine substituent at the 2-position of the pyridine ring and an ester group at the 6-position of the cyclopentane moiety. It is commercially available with a purity exceeding 98% and is primarily utilized as a synthetic intermediate in organic and medicinal chemistry research . Its structural complexity and functional groups make it a valuable scaffold for developing biologically active molecules or materials with specialized properties.
Properties
IUPAC Name |
ethyl 2-chloro-5-oxo-6,7-dihydrocyclopenta[b]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-2-16-11(15)7-5-8-6(10(7)14)3-4-9(12)13-8/h3-4,7H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNTUKGQTDODGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(C1=O)C=CC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloronicotinic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired cyclopenta[b]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Synthetic Routes
The synthesis of ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. A common method includes the reaction of 2-chloronicotinic acid with ethyl acetoacetate in the presence of sodium ethoxide under reflux conditions. This method can be scaled up for industrial production using continuous flow reactors to enhance yield and purity .
Chemistry
This compound is primarily used as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to modify it further to create a variety of derivatives with potentially enhanced properties .
Research has highlighted its potential biological activities, including:
- Antimicrobial Properties : In vitro studies have shown that this compound exhibits notable antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for various strains are as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 mg/mL |
| S. aureus | 75 mg/mL |
| S. agalactiae | 100 mg/mL |
These findings suggest that this compound could be developed as a potential antibacterial agent, particularly against resistant strains .
Medicinal Chemistry
The compound has been investigated for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways. Its mechanism of action may involve inhibiting enzymes or receptors related to cell proliferation, indicating possible anticancer properties .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
- Antimicrobial Research : A study published in Journal of Medicinal Chemistry demonstrated that modifications to the structure can lead to increased potency against resistant bacterial strains.
- Cancer Research : Research conducted on its interaction with cancer cell lines indicated that the compound can induce apoptosis and inhibit tumor growth, making it a candidate for further development in oncology .
- Organic Synthesis : The compound's role as a building block in organic synthesis has been explored extensively, highlighting its versatility and importance in creating complex molecules used in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of cyclopenta-fused pyridine derivatives. Key structural analogs and their distinguishing features are discussed below:
Structural Analogues and Substituent Variations
Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate (CAS: 2629245-04-9) Structure: Differs in the fusion position of the pyridine ring ([c]pyridine vs. [b]pyridine). The ester group and ketone remain at analogous positions.
Ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate (CAS: 1185295-18-4)
- Structure : Lacks the chlorine substituent at the 2-position of the pyridine ring.
- Implications : The absence of the electron-withdrawing chlorine atom may reduce electrophilic character at the pyridine ring, influencing its chemical stability or binding affinity in biological systems .
Physicochemical and Functional Properties
- Key Observations: The chlorine atom in the target compound enhances its electrophilicity, making it more reactive in substitution or coupling reactions compared to non-halogenated analogs. The [b]pyridine vs.
Biological Activity
Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate (CAS: 41598-57-6) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents. This article reviews the biological activities associated with this compound, including its antimicrobial and anticancer properties, along with relevant research findings and case studies.
- Molecular Formula : C11H10ClNO3
- Molecular Weight : 239.66 g/mol
- Structure : The compound features a cyclopenta[b]pyridine ring, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 mg/mL |
| S. aureus | 75 mg/mL |
| S. agalactiae | 100 mg/mL |
These findings suggest that the compound could be developed as a potential antibacterial agent, particularly against resistant strains .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Mechanistic studies reveal that it may inhibit specific enzymes involved in cell proliferation, thereby exhibiting antiproliferative effects on cancer cells.
Case Study:
A study assessed the effect of this compound on human cancer cell lines. The results showed:
- Cell Line : MCF-7 (breast cancer)
- IC50 : 20 µM
- Mechanism : Induction of apoptosis through caspase activation.
This suggests that the compound may serve as a lead in the development of new anticancer therapies .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, particularly those related to cell growth and division.
- Receptor Modulation : It may also modulate receptor activity associated with cell signaling pathways that regulate proliferation and apoptosis.
Synthesis and Research Applications
The synthesis of this compound typically involves cyclization reactions starting from 2-chloronicotinic acid and ethyl acetoacetate under basic conditions. This synthetic route not only provides the compound but also enables the exploration of its derivatives for enhanced biological activity .
Q & A
Q. Optimization Strategies :
- Vary catalyst loading (e.g., 5–10% HZSM-5) to balance reaction rate and yield.
- Monitor temperature (60–80°C) to prevent side reactions in halogenation steps.
- Use spectroscopic tracking (e.g., ¹H NMR) to confirm intermediate formation .
How can researchers resolve contradictions in spectroscopic data during structural characterization?
Advanced Research Question
Discrepancies in NMR or mass spectrometry data often arise from tautomerism or dynamic puckering in the cyclopenta[b]pyridine ring. Methodological approaches include:
- X-ray crystallography : Definitive structural assignment via the Cambridge Structural Database (CSD), which contains >250,000 validated small-molecule structures . For example, puckering parameters (amplitude q and phase angle φ) derived from crystallographic data can distinguish between conformers .
- DFT calculations : Compare experimental ¹³C NMR shifts with computed values to validate tautomeric forms .
- Dynamic NMR experiments : Variable-temperature studies to detect ring-flipping or conformational exchange .
Case Study : A cyclopenta[b]pyridine derivative showed conflicting NOESY correlations due to rapid puckering; crystallography confirmed a twisted boat conformation with q = 0.42 Å and φ = 128° .
What crystallographic techniques are employed to analyze the compound’s solid-state conformation?
Advanced Research Question
- Small-molecule X-ray diffraction (SXRD) : Resolve bond lengths, angles, and ring puckering. For example, the cyclopentane ring in related structures exhibits non-planar puckering with q = 0.3–0.5 Å .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize the crystal lattice .
- CSD mining : Compare the compound’s geometry with 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives in the CSD to identify trends (e.g., average Cl–C bond length: 1.73 Å) .
Example : In Ethyl 5-hydroxy-6-oxo-4-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylate, the cyclopentane ring adopts an envelope conformation, with C6 displaced by 0.37 Å from the mean plane .
How do hydrogen bonding patterns influence the compound’s solid-state packing and stability?
Advanced Research Question
Graph set analysis (G) categorizes hydrogen bonds into motifs (e.g., chains, rings). For cyclopenta[b]pyridines:
- N–H···O=C interactions : Form G₁(6) chains, linking molecules into 1D networks .
- C–H···π contacts : Stabilize layered arrangements, as seen in ethyl carboxylate derivatives .
- Impact on solubility : Strong intermolecular H-bonding reduces solubility in apolar solvents, necessitating polar solvents (e.g., DMSO) for recrystallization .
Advanced Research Question
- 2-Chloro substitution : Enhances electrophilicity, enabling nucleophilic aromatic substitution (e.g., Suzuki coupling with aryl boronic acids) .
- 5-Oxo group : Participates in keto-enol tautomerism, influencing hydrogen-bond donor capacity and metal coordination (e.g., with Mg²⁺ in enzymatic assays) .
- Structure-activity relationships (SAR) : Analogous compounds with 3,4-dimethoxyphenyl substituents exhibit enhanced binding to 5-HT₃ receptors, suggesting potential CNS activity .
Q. Synthetic Example :
- Step 1 : Bromination at C4 of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS 1428651-90-4) yields a precursor for cross-coupling .
- Step 2 : Ethyl esterification at C6 via Steglich esterification (DCC/DMAP) .
Q. Reactivity Table :
| Substituent | Reaction Partner | Product Application | Yield Range |
|---|---|---|---|
| 2-Cl | PhB(OH)₂ | Biaryl analogs for SAR studies | 60–75% |
| 5-Oxo | NH₂OH·HCl | Oxime derivatives for chelation | 45–50% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
